Sodium acetate-18O2

Catalog No.
S844531
CAS No.
66012-98-4
M.F
C2H3NaO2
M. Wt
86.034
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetate-18O2

CAS Number

66012-98-4

Product Name

Sodium acetate-18O2

IUPAC Name

sodium;acetate

Molecular Formula

C2H3NaO2

Molecular Weight

86.034

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i3+2,4+2;

InChI Key

VMHLLURERBWHNL-MZCPDTSISA-M

SMILES

CC(=O)[O-].[Na+]

Synonyms

Acetic-18O2 Acid, Sodium Salt;

Sodium acetate-18O2 is a stable isotope-labeled compound formed by substituting the normal oxygen isotope (O16) in sodium acetate with the heavier oxygen isotope (O18). Its chemical formula is C₂H₃NaO₂, and it has a molar mass of 86.04 g/mol. Sodium acetate-18O2 is typically a white, odorless solid that is highly soluble in water. This compound is primarily utilized in scientific research due to its unique isotopic labeling, which allows for tracking and studying various biochemical processes and reactions.

  • Mild irritant: Eye and skin contact with sodium acetate may cause mild irritation [].
  • Dust inhalation: Inhalation of sodium acetate dust can irritate the respiratory tract [].
  • Incompatible materials: Sodium acetate can react violently with strong acids and oxidizers [].

Buffering:

Sodium acetate is a widely used buffering agent in scientific research. Its ability to maintain a stable pH within a specific range (3.6-5.6) makes it ideal for various applications, including:

  • Biochemistry: Maintaining the optimal pH for enzymatic reactions and protein stability
  • Molecular biology: During nucleic acid purification and precipitation, protein crystallization, and DNA microarray studies

Analytical Techniques:

Sodium acetate plays a crucial role in various analytical techniques:

  • Gel staining in protein gel electrophoresis: It enhances the visualization of protein bands on gels
  • High-performance liquid chromatography (HPLC): It acts as an ion-pairing agent, improving the separation of specific molecules
  • Mordant dyeing: It acts as a mordant, which helps dyes bind more effectively to fabrics

Other Applications:

Beyond the aforementioned applications, sodium acetate finds use in:

  • Microbiology: As an antimicrobial agent, it can extend the shelf life of certain food products
  • Medicine: As an electrolyte replenisher and for treating metabolic acidosis
Similar to its non-isotopically labeled counterpart, sodium acetate. Some notable reactions include:

  • Substitution Reactions: Sodium acetate-18O2 can react with alkyl halides to form esters. For instance:
    C3H3COONa+BrCH2CH3C3H3COOCH2CH3+NaBr\text{C}_3\text{H}_3\text{COONa}+\text{BrCH}_2\text{CH}_3\rightarrow \text{C}_3\text{H}_3\text{COOCH}_2\text{CH}_3+\text{NaBr}
  • Thermal Decomposition: Under high temperatures, sodium acetate-18O2 can decompose to produce methane when reacted with sodium hydroxide:
    C3H3COONa+NaOHCH4+Na2CO3\text{C}_3\text{H}_3\text{COONa}+\text{NaOH}\rightarrow \text{CH}_4+\text{Na}_2\text{CO}_3

These reactions highlight the versatility of sodium acetate-18O2 in organic synthesis and its potential applications in metabolic studies.

Sodium acetate-18O2 plays a significant role in biological research, particularly in metabolic studies. The use of the O18 isotope allows researchers to trace the incorporation of carbon and oxygen into metabolic pathways, providing insights into enzyme kinetics and metabolic flux. This isotopic labeling assists in understanding how substrates are metabolized in various biological systems, including mammalian cells and microbial cultures.

Sodium acetate-18O2 can be synthesized through several methods:

  • Reaction with Oxygen Isotope: The primary method involves reacting sodium acetate with O18-enriched oxygen gas under controlled laboratory conditions. This method ensures that the oxygen atoms in the acetate group are specifically labeled with the O18 isotope .
  • Triethyl Orthoacetate Method: Another synthesis route involves using triethyl orthoacetate and sodium methylate under specific reaction conditions (e.g., toluene-4-sulfonic acid as a catalyst) to yield sodium acetate-18O2 .

These synthesis methods require specialized equipment and conditions typically found in research laboratories.

Sodium acetate-18O2 has several important applications:

  • Metabolic Studies: It is widely used as a tracer in metabolic research to study enzyme activity and metabolic pathways.
  • Catalysis Research: The compound aids in understanding catalytic mechanisms by allowing scientists to track reaction intermediates through isotopic labeling.
  • Environmental Studies: Sodium acetate-18O2 can be used to investigate biogeochemical cycles, particularly those involving carbon and oxygen transformations.

Research involving sodium acetate-18O2 often focuses on its interactions with various biological molecules and enzymes. By incorporating this compound into experimental designs, researchers can elucidate how different enzymes catalyze reactions involving acetates or related substrates. Interaction studies typically employ advanced techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy to monitor changes in reaction dynamics due to the presence of the isotopically labeled compound.

Several compounds share structural similarities with sodium acetate-18O2, primarily other salts of acetic acid or derivatives containing isotopes. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Sodium AcetateC₂H₃NaO₂Commonly used buffer; not isotopically labeled
Potassium AcetateC₂H₃KO₂Similar buffering properties; potassium salt
Calcium AcetateC₄H₆CaO₄Used as a food additive; provides calcium ions
Acetic AcidC₂H₄O₂Parent compound for all acetates; used widely in industry
Sodium Acetate-D4C₂D₃NaO₂Deuterated version for NMR studies

Sodium acetate-18O2 is unique due to its specific isotopic labeling with O18, which provides distinct advantages for tracing biochemical pathways that are not available with other similar compounds. Its application in metabolic studies makes it particularly valuable for researchers investigating enzyme mechanisms and metabolic fluxes.

Dates

Modify: 2023-08-15

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